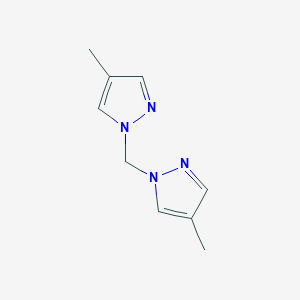
1,1'-Methylenebis(4-methyl-1H-pyrazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Methylenebis(4-methyl-1H-pyrazole) is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic aromatic rings containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of two 4-methyl-1H-pyrazole units connected by a methylene bridge. The molecular formula of 1,1’-Methylenebis(4-methyl-1H-pyrazole) is C9H12N4, and it has a molecular weight of 176.22 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1’-Methylenebis(4-methyl-1H-pyrazole) can be synthesized through various methods. One common approach involves the reaction of 4-methyl-1H-pyrazole with formaldehyde under acidic conditions. The reaction proceeds via the formation of a methylene bridge between the two pyrazole units. The reaction conditions typically include the use of a strong acid catalyst, such as hydrochloric acid, and a temperature range of 60-80°C .
Industrial Production Methods
In industrial settings, the synthesis of 1,1’-Methylenebis(4-methyl-1H-pyrazole) can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and residence time, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
1,1’-Methylenebis(4-methyl-1H-pyrazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of pyrazole derivatives with additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Major Products Formed
The major products formed from these reactions include various pyrazole derivatives with different functional groups, such as hydroxyl, alkyl, and acyl groups. These derivatives have diverse applications in medicinal chemistry, agrochemicals, and materials science .
Scientific Research Applications
1,1’-Methylenebis(4-methyl-1H-pyrazole) has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic systems.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor.
Medicine: The compound and its derivatives are investigated for their pharmacological properties.
Mechanism of Action
The mechanism of action of 1,1’-Methylenebis(4-methyl-1H-pyrazole) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. The presence of the methylene bridge and the pyrazole rings allows for specific interactions with target molecules, leading to the modulation of their function .
Comparison with Similar Compounds
Similar Compounds
1,1’-Methylenebis(3,5-dimethyl-1H-pyrazole): This compound has two 3,5-dimethyl-1H-pyrazole units connected by a methylene bridge.
1,1’-Methylenebis(4-iodo-1H-pyrazole): This compound contains two 4-iodo-1H-pyrazole units connected by a methylene bridge.
Uniqueness
1,1’-Methylenebis(4-methyl-1H-pyrazole) is unique due to its specific substitution pattern and the presence of a methylene bridge. This structural arrangement imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications. Its ability to undergo diverse chemical reactions and form a wide range of derivatives further enhances its versatility .
Properties
CAS No. |
157252-08-9 |
|---|---|
Molecular Formula |
C9H12N4 |
Molecular Weight |
176.22 g/mol |
IUPAC Name |
4-methyl-1-[(4-methylpyrazol-1-yl)methyl]pyrazole |
InChI |
InChI=1S/C9H12N4/c1-8-3-10-12(5-8)7-13-6-9(2)4-11-13/h3-6H,7H2,1-2H3 |
InChI Key |
PHROZJVAYKJJQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)CN2C=C(C=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B10910856.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B10910862.png)
![(4Z)-4-{[(5-bromopyridin-2-yl)amino]methylidene}-2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10910869.png)

![5-[(Diethylamino)methyl]thiophene-2-carboxylic acid](/img/structure/B10910876.png)
![[3-(3-Chloro-1H-1,2,4-triazol-1-YL)-1-adamantyl][5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-YL]methanone](/img/structure/B10910878.png)
![N'-[(1E)-1-(4-aminophenyl)ethylidene]-4-[(4-bromophenyl)amino]butanehydrazide](/img/structure/B10910887.png)
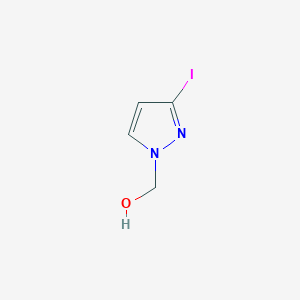
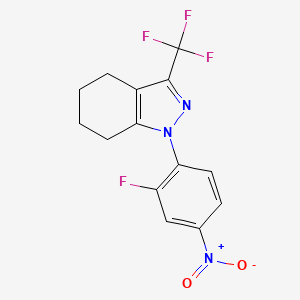
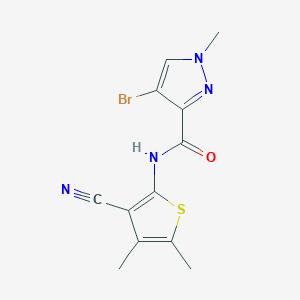
![4,4,4-Trifluoro-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B10910916.png)
![N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]pentanehydrazide](/img/structure/B10910921.png)
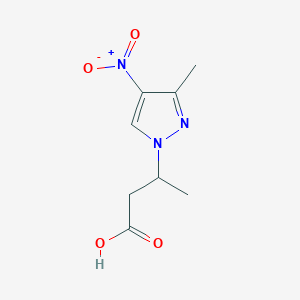
![N-[(E)-{5-[(2-chloro-4-fluorophenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10910936.png)
